Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate
Overview
Description
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate is a compound of interest due to its potential use in various chemical syntheses and its role in producing pharmacologically active molecules. The research into this compound spans synthesis methods, molecular structure elucidation, chemical reactivity, and the exploration of its physical and chemical properties.
Synthesis Analysis
The synthesis of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate and related compounds involves multiple steps, including condensation reactions, cyclization, and reduction processes. For example, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate has been synthesized through a series of reactions starting from basic precursors like cinnamaldehyde, malononitrile, and naphthalene-1,6-diol, showcasing the compound's complex synthesis pathway (Ju Liu et al., 2018).
Molecular Structure Analysis
Determining the molecular structure of Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate involves advanced techniques like crystallography and NMR spectroscopy. Studies have detailed the crystal structure of related compounds, providing insights into their molecular geometry, bond lengths, and angles, critical for understanding the compound's reactivity and properties (Yassir Filali Baba et al., 2019).
Chemical Reactions and Properties
This compound participates in various chemical reactions, serving as a precursor for synthesizing heterocyclic compounds and demonstrating chemoselectivity in its reactions with primary amines. Its utility in creating structurally complex molecules with moderate to good yields is of significant interest (Leida M. Pretto et al., 2019).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are vital for handling and applying Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate in various chemical processes. Research on similar compounds has highlighted the importance of understanding these properties for practical applications (Yassir Filali Baba et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are crucial for utilizing Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate in synthetic chemistry. Studies have explored its reactions, offering insights into its versatile chemistry and potential for creating valuable chemical entities (D. Ivanov et al., 2018).
Scientific Research Applications
Application in Cancer Treatment
- Specific Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate (sHA 14-1) is a stable analogue of ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1). It has been demonstrated that sHA 14-1 can mitigate drug resistance and synergize with a variety of cancer therapies in leukemia cells .
- Results or Outcomes : Studies of CXL017 in camptothecin (CCRF-CEM/C2) and mitoxantrone (HL-60/MX2) resistant cancer cells highlight its ability to selectively kill drug-resistant cells over parent cancer cells. CXL017 inhibits tumor cell growth through the induction of apoptosis .
Application in Overcoming Multidrug Resistance
- Specific Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : sHA 14-1 has been shown to have potential in overcoming multidrug resistance (MDR) in cancer treatment. MDR is a major hurdle in the treatment of cancer, and there is a pressing need for new therapies .
- Results or Outcomes : After chronic exposure to sHA 14-1, HL60/MX2 cells failed to develop stable resistance to sHA 14-1, whereas they acquired >2000-fold resistance to cytarabine (Ara-C), the major first-line chemotherapy for the treatment of acute myeloid leukemia (AML). Remarkably, instead of acquiring further cross-resistance, HL60/MX2 cells exposed to sHA 14-1 were resensitized to standard therapies (10- to 100-fold) .
Application in Structure-Activity Relationship (SAR) Studies
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : sHA 14-1 has been used in structure-activity relationship (SAR) studies to improve its potency .
- Methods of Application or Experimental Procedures : Detailed SAR studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .
- Results or Outcomes : The results reveal that the 3 and 4 positions prefer rigid and hydrophobic functional groups while the 6 position prefers a meta or para-substituted aryl functional group and the substituent should be small and hydrophilic .
Application in Resensitizing Multidrug Resistant Leukemia Cells to Chemotherapy
- Specific Scientific Field : Medicinal Chemistry, Oncology .
- Summary of the Application : sHA 14-1 has been shown to have potential in resensitizing multidrug resistant leukemia cells to chemotherapy .
- Results or Outcomes : After chronic exposure to sHA 14-1, HL60/MX2 cells failed to develop stable resistance to sHA 14-1, whereas they acquired >2000-fold resistance to cytarabine (Ara-C), the major first-line chemotherapy for the treatment of acute myeloid leukemia (AML). Remarkably, instead of acquiring further cross-resistance, HL60/MX2 cells exposed to sHA 14-1 were resensitized to standard therapies (10- to 100-fold) .
Application in Detailed Structure-Activity Relationship (SAR) Studies
- Specific Scientific Field : Medicinal Chemistry .
- Summary of the Application : sHA 14-1 has been used in detailed structure-activity relationship (SAR) studies to improve its potency .
- Methods of Application or Experimental Procedures : Detailed SAR studies were performed at the 3, 4, and 6 positions of the 4H-chromene system .
- Results or Outcomes : The results reveal that the 3 and 4 positions prefer rigid and hydrophobic functional groups while the 6 position prefers a meta or para-substituted aryl functional group and the substituent should be small and hydrophilic .
properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO5/c1-3-13-6(10)5-9-7(11)8(12)14-4-2/h3-5H2,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXMDHFQXBWTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381419 | |
Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-((2-ethoxy-2-oxoethyl)amino)-2-oxoacetate | |
CAS RN |
29655-79-6 | |
Record name | Ethyl N-[ethoxy(oxo)acetyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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